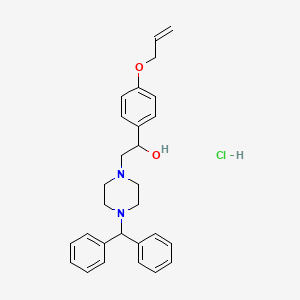
(+-)-1-(3-Methylphenyl)-2-pyrrolidinemethanamine monohydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(±)-1-(3-Methylphenyl)-2-pyrrolidinemethanamine monohydrochloride is a chemical compound that belongs to the class of pyrrolidines It is characterized by the presence of a pyrrolidine ring attached to a 3-methylphenyl group and a methanamine group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (±)-1-(3-Methylphenyl)-2-pyrrolidinemethanamine monohydrochloride typically involves the reaction of 3-methylbenzaldehyde with pyrrolidine and formaldehyde. The reaction is carried out under acidic conditions to form the desired product. The process can be summarized as follows:
Step 1: Condensation of 3-methylbenzaldehyde with pyrrolidine in the presence of formaldehyde.
Step 2: Formation of the intermediate Schiff base.
Step 3: Reduction of the Schiff base to yield (±)-1-(3-Methylphenyl)-2-pyrrolidinemethanamine.
Step 4: Conversion to the monohydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final compound in its pure form.
化学反応の分析
Types of Reactions
(±)-1-(3-Methylphenyl)-2-pyrrolidinemethanamine monohydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions typically require reagents like nitric acid (for nitration), sulfuric acid (for sulfonation), and halogens (for halogenation).
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted aromatic compounds.
科学的研究の応用
(±)-1-(3-Methylphenyl)-2-pyrrolidinemethanamine monohydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with receptors and enzymes.
Medicine: Investigated for its potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of (±)-1-(3-Methylphenyl)-2-pyrrolidinemethanamine monohydrochloride involves its interaction with specific molecular targets, such as receptors and enzymes. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
1-(3-Methylphenyl)piperazine: Similar structure but with a piperazine ring instead of a pyrrolidine ring.
3-Methylamphetamine: Similar aromatic ring but with an amphetamine backbone.
3-Methylphenylpropanamine: Similar aromatic ring but with a different amine group.
Uniqueness
(±)-1-(3-Methylphenyl)-2-pyrrolidinemethanamine monohydrochloride is unique due to its specific combination of a pyrrolidine ring and a 3-methylphenyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
特性
| 142469-57-6 | |
分子式 |
C12H19ClN2 |
分子量 |
226.74 g/mol |
IUPAC名 |
[1-(3-methylphenyl)pyrrolidin-2-yl]methanamine;hydrochloride |
InChI |
InChI=1S/C12H18N2.ClH/c1-10-4-2-5-11(8-10)14-7-3-6-12(14)9-13;/h2,4-5,8,12H,3,6-7,9,13H2,1H3;1H |
InChIキー |
CZKJCUGNQPQCJK-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC=C1)N2CCCC2CN.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






